1-tert-Butyl-3-isocyanatobenzene

Description

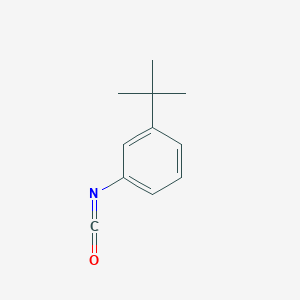

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRZAUANPRGEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Tert Butyl 3 Isocyanatobenzene and Its Precursors

Phosgene-Based Synthesis Routes for Aryl Isocyanates

The conventional and most established industrial method for producing aryl isocyanates is through the use of phosgene (B1210022) (COCl₂). This method is known for its high efficiency and yields but is also associated with significant safety and environmental concerns due to the extreme toxicity of phosgene. nih.gov

Phosgenation of 3-tert-Butylaniline

The synthesis of 1-tert-Butyl-3-isocyanatobenzene via this route involves the direct reaction of its precursor, 3-tert-Butylaniline, with phosgene. The process is typically carried out in two stages, known as "cold" and "hot" phosgenation, to manage the reaction's exothermicity and minimize the formation of byproducts. sabtechmachine.com

Initially, 3-tert-Butylaniline is dissolved in an inert solvent, such as o-dichlorobenzene or toluene. This solution is then reacted with phosgene at a low temperature (below 70°C) in the "cold" phosgenation step. This stage results in the formation of an intermediate carbamoyl chloride and amine hydrochloride. sabtechmachine.com

The resulting slurry is then transferred to a series of reactors where the temperature is gradually increased to between 100°C and 200°C. In this "hot" phosgenation stage, additional phosgene is introduced. The intermediate compounds are converted into the final this compound product, with hydrogen chloride (HCl) gas being released as a byproduct. sabtechmachine.com Finally, the reaction mixture is treated with an inert gas like nitrogen to remove any remaining HCl and unreacted phosgene before the final product is purified by distillation. sabtechmachine.com

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing the reaction conditions is crucial for maximizing the yield of the desired isocyanate and minimizing the formation of unwanted byproducts, such as ureas and other tar-like substances. sabtechmachine.com Key parameters that are carefully controlled include temperature, pressure, solvent, and the molar ratio of reactants.

The two-stage temperature profile (cold and hot phosgenation) is a primary optimization strategy. The initial low temperature minimizes the reaction between the starting amine and the newly formed isocyanate, which would otherwise form substituted ureas. The subsequent high-temperature stage ensures the complete conversion of intermediates to the final product. sabtechmachine.com

The stoichiometry of the reagents is also critical. An excess of phosgene is typically used to ensure the complete conversion of the amine and to minimize urea (B33335) formation. The selection of an appropriate inert solvent is important for dissolving the reactants and managing the heat of the reaction.

Table 1: General Optimized Conditions for Aniline (B41778) Hydrogenation (Analogous Process)

| Parameter | Optimized Value | Outcome |

| Temperature | 60 °C | 99% Yield |

| H₂ Pressure | 1.0 MPa | Sufficient for complete hydrogenation |

| Flow Rate | 0.50 mL/min | Optimal residence time of 1.0 min |

| Solvent | Methanol | Effective for the reaction |

This table, based on the optimization of aniline synthesis from nitrobenzene, illustrates the types of parameters that are fine-tuned in industrial chemical syntheses to achieve high yields. A similar approach is taken for optimizing the phosgenation of 3-tert-butylaniline. researchgate.net

Phosgene-Free Synthetic Approaches for Aryl Isocyanates

Growing safety and environmental concerns have driven significant research into phosgene-free routes for isocyanate synthesis. nih.govnwo.nl These methods utilize alternative, less hazardous reagents and often align more closely with the principles of green chemistry.

Carbonylation Reactions

Carbonylation reactions offer a promising phosgene-free alternative by using carbon monoxide (CO) or other C1 sources instead of phosgene. Two main strategies are employed:

Reductive Carbonylation of Nitro Compounds: This method can potentially synthesize this compound from 1-tert-butyl-3-nitrobenzene. The nitro compound is reacted with carbon monoxide in the presence of a catalyst, often based on transition metals like palladium or rhodium, to form the isocyanate directly or via a carbamate (B1207046) intermediate. acs.org

Oxidative Carbonylation of Amines: In this approach, 3-tert-Butylaniline would be reacted with carbon monoxide and an oxidant. acs.org This process can be catalyzed by various metal complexes. A key challenge is managing the reaction to prevent the formation of explosive mixtures of CO and the oxidant, typically oxygen. acs.org

Recent advancements have focused on developing milder reaction conditions and more efficient, recyclable catalysts to make these processes more economically viable. acs.orgscholaris.ca

Curtius Rearrangement Derivatives

The Curtius rearrangement is a versatile and well-established phosgene-free method for preparing isocyanates from carboxylic acids. allen.in For the synthesis of this compound, the starting material would be 3-tert-butylbenzoic acid.

The process involves the conversion of the carboxylic acid into an acyl azide (B81097) intermediate. This is typically achieved by first converting the acid to an acyl chloride or by reacting it with reagents like diphenylphosphoryl azide (DPPA) or sodium azide in the presence of an activating agent. nih.govacs.org The acyl azide is then heated, causing it to undergo a thermal rearrangement. In this concerted step, it loses nitrogen gas (N₂) and rearranges to form the desired isocyanate. wikipedia.orgmasterorganicchemistry.com

The Curtius rearrangement is valued for its tolerance of a wide variety of functional groups and the fact that the reaction proceeds with full retention of the migrating group's configuration. nih.govwikipedia.org The resulting isocyanate can be isolated or used in-situ by trapping it with a nucleophile, such as an alcohol or an amine, to form carbamates or ureas, respectively. allen.inacs.org

Table 2: Key Features of the Curtius Rearrangement

| Feature | Description | Reference |

| Starting Material | Carboxylic Acid (e.g., 3-tert-butylbenzoic acid) | allen.in |

| Key Intermediate | Acyl Azide | wikipedia.org |

| Product | Isocyanate (e.g., this compound) | masterorganicchemistry.com |

| Byproduct | Nitrogen Gas (N₂) | wikipedia.org |

| Key Advantage | Avoids phosgene; tolerant of many functional groups | nih.gov |

Green Chemistry Principles in Isocyanate Synthesis

The application of green chemistry principles is a major driver in the development of new isocyanate synthesis routes. The primary goal is the elimination of highly toxic reagents like phosgene. mostwiedzy.pl Phosgene-free methods such as the Curtius rearrangement and carbonylation reactions are inherently "greener" in this respect. libretexts.org

Further green chemistry considerations include:

Use of Renewable Feedstocks: Research is ongoing into producing isocyanate precursors from biomass and other renewable resources, although this is more developed for aliphatic isocyanates. researchgate.netorclever.com

Catalysis: The use of efficient and recyclable catalysts is central to many phosgene-free routes, as it can reduce energy consumption and waste generation. mostwiedzy.pl

Alternative Reagents: The use of reagents like dimethyl carbonate (DMC) as a less toxic alternative to phosgene for converting amines to carbamates (which can then be decomposed to isocyanates) is an area of active research. nih.gov

Process Intensification: Designing continuous-flow processes can improve safety and efficiency compared to traditional batch reactions. nih.gov

These green approaches aim to make the production of important chemicals like this compound more sustainable and intrinsically safer. libretexts.orgnih.gov

Synthesis of Key Precursors: 3-tert-Butylaniline Derivatives

A specific synthesis route reports the use of a palladium on a lithium/aluminum spinel catalyst to achieve this transformation. In this process, 3-tert-butylcyclohexylamine is converted to m-tert-butylaniline at a high yield of 95% of the theoretical value. The resulting product has a boiling point of 72°-73° C. at a pressure of 0.27 mbar prepchem.com.

While direct synthesis methods for 3-tert-butylaniline are specifically noted, broader strategies in aniline derivative synthesis often involve Friedel-Crafts alkylation of aniline or nitration of tert-butylbenzene (B1681246) followed by reduction. However, these methods can lead to mixtures of ortho, meta, and para isomers, necessitating purification steps. For instance, the alkylation of aniline with isobutylene over zeolite catalysts has been shown to produce p-tert-butylaniline as the major product, with other isomers like o-tert-butylaniline and 2,4-di-tert-butylaniline also being formed google.com. The selective synthesis of the meta-isomer remains a key challenge.

Protecting group strategies are also employed in the synthesis of substituted anilines to control regioselectivity. For example, 3-chloroaniline can be protected with di-tert-butyl dicarbonate (Boc) before further reactions gsconlinepress.comresearchgate.net. While not directly applied to 3-tert-butylaniline in the provided research, such strategies are a common tool in organic synthesis to direct reactions to the desired position on the aromatic ring.

Table 1: Reported Synthesis of m-tert-Butylaniline

| Starting Material | Catalyst | Product | Yield (% of theory) | Boiling Point | Reference |

|---|---|---|---|---|---|

| 3-tert-Butylcyclohexylamine | 1.0% Palladium on Lithium/Aluminum Spinel | m-tert-Butylaniline | 95% | 72°-73° C. / 0.27 mbar | prepchem.com |

Scale-Up Considerations for this compound Production

The industrial production of this compound involves significant scale-up considerations, primarily centered around the choice of synthetic route, safety, cost, and environmental impact. The conversion of 3-tert-butylaniline to the corresponding isocyanate is the critical step, which can be achieved through phosgene or non-phosgene methods.

Phosgene-Based Route: The traditional and most established industrial method for isocyanate production is the reaction of an amine with phosgene (phosgenation) nih.govacs.org. This can be carried out in either a liquid or gas phase nih.govacs.org.

Liquid-Phase Phosgenation: This involves reacting the amine with a solution of phosgene in an inert solvent.

Gas-Phase Phosgenation: This process involves vaporizing the amine and reacting it with gaseous phosgene at high temperatures (200-600 °C) nih.gov.

The primary challenge in scaling up the phosgene route is the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride (HCl) byproduct nih.govresearchgate.net. This necessitates specialized equipment, stringent safety protocols to prevent leaks, and materials of construction that can withstand corrosive conditions acs.org. On a large scale, managing the large volumes of HCl produced is also a significant consideration, which may be recycled or neutralized.

Non-Phosgene Routes: In response to the hazards of phosgene, several "phosgene-free" routes have been developed. These are considered greener alternatives, though they come with their own set of scale-up challenges researchgate.netionike.com. A prominent non-phosgene strategy involves the thermal decomposition of carbamate precursors nih.govresearchgate.net.

The general two-step process is:

Synthesis of a carbamate from the amine (3-tert-butylaniline).

Thermal decomposition (thermolysis) of the carbamate to yield the isocyanate and an alcohol, which can potentially be recycled researchgate.net.

The carbamate precursor can be synthesized using various carbonyl sources, including:

Dimethyl Carbonate (DMC): DMC is considered an environmentally friendly reagent as it avoids the use of phosgene and does not produce corrosive byproducts acs.org. The reaction of an amine with DMC produces a carbamate, which is then thermally cracked to the isocyanate researchgate.net. Scale-up requires optimizing catalyst systems to improve reaction rates and yields, as well as efficient separation and recycling of the methanol byproduct to enhance atom economy nih.gov.

Urea: An amine can react with urea to form a carbamate, which is then subjected to thermolysis nih.govresearchgate.net. This method is attractive due to the low cost and availability of urea.

Reductive or Oxidative Carbonylation: These methods use carbon monoxide (CO) to carbonylate either a nitro-precursor or the amine directly nih.govionike.com. Challenges for scale-up include the toxicity of CO and the potential for explosive mixtures with oxygen under high temperatures ionike.com.

Key Scale-Up Parameters: Regardless of the route chosen, several factors are critical for the successful industrial production of this compound:

Process Stability and Control: Maintaining consistent reaction conditions (temperature, pressure, stoichiometry) is crucial for product quality and safety.

Yield and Purity: Maximizing the conversion of the starting material to the final product with minimal impurities is essential for economic viability. This involves optimizing reaction conditions and developing efficient purification methods, such as distillation.

Catalyst Efficiency and Recovery: For catalytic processes, the activity, selectivity, and lifespan of the catalyst are important. Efficient recovery and reuse of the catalyst are key to reducing costs, particularly for precious metal catalysts ionike.com.

Solvent and Byproduct Management: The selection of appropriate solvents and the ability to recycle them and manage byproducts are critical for both economic and environmental reasons google.com.

Safety and Environmental Compliance: Adherence to strict safety regulations for handling hazardous materials and minimizing environmental emissions are paramount.

Table 2: Comparison of Isocyanate Production Routes

| Route | Carbonyl Source | Advantages for Scale-Up | Challenges for Scale-Up | References |

|---|---|---|---|---|

| Phosgenation | Phosgene (COCl₂) | Mature, well-established technology; high yields. | Extreme toxicity of phosgene; corrosive HCl byproduct; high safety and equipment costs. | nih.govacs.orgresearchgate.net |

| Carbamate Decomposition | Dimethyl Carbonate (DMC) | Environmentally benign reagent; non-corrosive; methanol can be recycled. | Requires thermal decomposition step; catalyst optimization needed for efficiency. | nih.govacs.org |

| Carbamate Decomposition | Urea | Inexpensive and readily available raw material. | Can form complex mixtures requiring purification; thermal decomposition step. | nih.govresearchgate.netgoogle.com |

| Carbonylation | Carbon Monoxide (CO) | Direct conversion routes are possible. | Toxicity of CO; high pressure and temperature; risk of explosion with O₂. | nih.govionike.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Tert Butyl 3 Isocyanatobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 1-tert-butyl-3-isocyanatobenzene, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. In a typical deuterated solvent like CDCl₃, the spectrum of this compound is expected to show distinct signals for the aliphatic and aromatic protons.

The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bond. This results in a single, sharp signal (singlet) with an integration value of 9H. Its chemical shift is found in the upfield region, characteristic of aliphatic protons.

The four protons on the benzene (B151609) ring are in different chemical environments and exhibit a complex splitting pattern in the downfield aromatic region. The substitution pattern (1,3- or meta) leads to four distinct signals:

A proton situated between the two substituents (at C2).

Protons ortho to the isocyanate group (at C4).

A proton ortho to the tert-butyl group (at C6).

A proton para to the isocyanate group (at C5).

The specific chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the electron-donating tert-butyl group and the electron-withdrawing isocyanate group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.30 | t | ~7.9 | 1H | Aromatic H (C5) |

| ~7.20 | s (broad) | - | 1H | Aromatic H (C2) |

| ~7.15 | d | ~7.6 | 1H | Aromatic H (C6) |

| ~7.05 | d | ~8.2 | 1H | Aromatic H (C4) |

| 1.32 | s | - | 9H | -C(CH₃)₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected.

Isocyanate Carbon: The carbon in the -N=C=O group is highly deshielded and appears far downfield.

Aromatic Carbons: Six unique signals are present for the benzene ring carbons. Two are quaternary (C1 and C3), and their signals are typically less intense. The chemical shifts of the other four carbons are influenced by the attached substituent.

Aliphatic Carbons: The tert-butyl group shows two signals: one for the quaternary carbon and another for the three equivalent methyl carbons.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~152.0 | C1 (Ar-C(CH₃)₃) |

| ~133.5 | C3 (Ar-NCO) |

| ~129.0 | C5 (Ar-H) |

| ~125.0 | -N=C=O |

| ~122.5 | C6 (Ar-H) |

| ~121.0 | C4 (Ar-H) |

| ~119.5 | C2 (Ar-H) |

| 34.7 | -C(CH₃)₃ |

| 31.3 | -C(CH₃)₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this molecule, COSY would reveal the connectivity between the adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each protonated aromatic carbon by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. youtube.comsdsu.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the singlet of the tert-butyl protons (at 1.32 ppm) to the quaternary aromatic carbon C1 and the aromatic carbon C2.

Correlations from the aromatic protons to various carbons around the ring, confirming the 1,3-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. A key expected correlation would be between the tert-butyl protons and the ortho-aromatic proton at the C2 position, providing definitive proof of the substituent's location. princeton.edu

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. rsc.org

The most prominent and diagnostic feature in the IR spectrum of this compound is the intense, sharp absorption band from the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is typically found in a clean region of the spectrum, making it easy to identify. Other characteristic absorptions include C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the benzene ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2965-2870 | Strong | C-H Stretch | Aliphatic C-H (tert-butyl) |

| ~2270 | Very Strong, Sharp | Asymmetric Stretch | -N=C=O |

| 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores like the benzene ring. libretexts.org The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the benzene ring acts as the primary chromophore. The electronic transitions are typically π → π* in nature. The substitution on the ring by the tert-butyl and isocyanate groups modifies the energy levels of the molecular orbitals, causing shifts in the maximum absorption wavelengths (λ_max) compared to unsubstituted benzene. The spectrum is expected to show characteristic absorption bands related to the aromatic system. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Validation

HRMS is a critical tool for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to validate the molecular formula.

For this compound, the molecular formula is C₁₁H₁₃NO. The calculated monoisotopic mass for the neutral molecule [M] is 175.099714 Da. An HRMS analysis would aim to find a molecular ion peak (e.g., [M+H]⁺ at 176.10752 Da) that matches this calculated value within a very small margin of error (typically < 5 ppm), thus confirming the molecular formula.

Furthermore, the mass spectrum would likely show characteristic fragmentation patterns. A common fragmentation pathway would be the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) or isobutene, leading to a prominent fragment ion.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of this compound, this method provides invaluable insights into molecular conformation, intermolecular interactions, and packing motifs within the crystal lattice. The steric influence of the bulky tert-butyl group and the reactive nature of the isocyanate moiety (often transformed into other functional groups in the derivatives) play a crucial role in dictating the supramolecular architecture.

An example is seen in the study of ruthenium(II) complexes containing a tetrapyridophenazine ligand substituted with tert-butyl-phenyl groups. rsc.org X-ray diffraction studies of these complexes, such as Ru(tbp)₂tpphz and Rutpphz(tbp)₂, have shown that the mononuclear complexes form π–π stacked dimers in the solid state. rsc.org This aggregation is a significant feature of their solid-state structure, driven by non-covalent interactions between the aromatic systems. rsc.org

A more detailed crystallographic analysis has been reported for an iron(II) complex incorporating a tetradentate Schiff base ligand derived from a tert-butyl-substituted triazole aldehyde, namely {N¹,N³-bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methylidene]-2,2-dimethylpropane-1,3-diamine}bis(thiocyanato)iron(II). nih.gov The analysis provides a clear picture of the coordination environment and the forces governing the crystal packing.

In the solid state, the iron(II) ion is coordinated by the four nitrogen atoms of the Schiff base ligand and two nitrogen atoms from two thiocyanate (B1210189) anions, resulting in a distorted octahedral geometry. nih.gov The two thiocyanate anions are arranged in a cis configuration. nih.gov The average Fe—N bond distance is 2.170 Å, which is indicative of a high-spin state for the Fe(II) ion. nih.gov The supramolecular structure of this derivative is established through a network of weak C—H⋯S and C—H⋯N hydrogen bonds, which link adjacent complex molecules into a three-dimensional framework. nih.gov

The crystallographic data for this iron(II) complex are summarized below.

| Parameter | Value |

| Chemical Formula | [Fe(NCS)₂(C₁₉H₃₂N₈)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.3456 (5) |

| b (Å) | 17.6543 (8) |

| c (Å) | 13.5432 (6) |

| α (°) | 90 |

| β (°) | 108.456 (2) |

| γ (°) | 90 |

| Volume (ų) | 2798.2 (2) |

| Z | 4 |

| Fe-N bond distance (avg, Å) | 2.170 |

| Crystal data for {N¹,N³-bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methylidene]-2,2-dimethylpropane-1,3-diamine}bis(thiocyanato)iron(II). Data sourced from a 2021 study. nih.gov |

These examples underscore the power of X-ray crystallography in elucidating the detailed solid-state structures of derivatives containing the tert-butyl-phenyl moiety. The precise bond lengths, angles, and intermolecular contact distances obtained from such analyses are fundamental to understanding the structure-property relationships in these materials.

Reactivity Profiles and Mechanistic Investigations of 1 Tert Butyl 3 Isocyanatobenzene

Nucleophilic Addition Reactions at the Isocyanate Carbon

The carbon atom of the isocyanate group in 1-tert-butyl-3-isocyanatobenzene is electron-deficient and, therefore, highly susceptible to attack by nucleophiles. This reactivity is the basis for the formation of a variety of important chemical structures, including ureas, carbamates, and thiocarbamates. The general mechanism involves the nucleophile attacking the isocyanate carbon, leading to a tetrahedral intermediate which then rearranges to form the stable final product.

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of unsymmetrically substituted ureas. nih.gov This reaction proceeds readily, often under mild conditions, and provides high yields of the corresponding urea (B33335) derivatives. scispace.comzenodo.org The nitrogen atom of the amine acts as the nucleophile, attacking the isocyanate carbon to form a stable C-N bond.

For instance, the reaction with a primary amine, R-NH₂, yields an N,N'-disubstituted urea, while reaction with a secondary amine, R₂NH, results in a trisubstituted urea. The bulky tert-butyl group on the benzene (B151609) ring can influence the reaction kinetics and the properties of the resulting urea.

Table 1: Examples of Substituted Urea Synthesis from Isocyanates and Amines

| Amine Reactant | Isocyanate | Product | Reference |

| 3-Aminopyridine | tert-Butyl isocyanate | N-t-Butyl-N'-(3-pyridyl)urea | scispace.com |

| 5-Aminotropolone | Phenyl isocyanate | N-Phenyl-N'-(5-tropolonyl)urea | scispace.com |

| Aniline (B41778) | Urea (as isocyanate source) | Monophenyl urea & Diphenyl urea | zenodo.org |

| Bicyclo[2.2.1]heptan-2-amine | 1,1'-Carbonyldiimidazole (in situ isocyanate formation) | 1,3-Bis(bicyclo[2.2.1]heptan-2-yl)urea | nih.gov |

In a similar fashion to amines, alcohols can add across the isocyanate group of this compound to form carbamates, also known as urethanes. organic-chemistry.org This reaction is often catalyzed by bases or organometallic compounds to increase the rate of reaction. The oxygen atom of the alcohol serves as the nucleophile.

The synthesis of carbamates is a versatile reaction, and various methods have been developed, including the reaction of isocyanates with alcohols. organic-chemistry.org The resulting carbamates are stable compounds with applications in various fields of chemistry.

Table 2: Examples of Carbamate (B1207046) Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium azide (B81097) | tert-Butyl carbamate | organic-chemistry.org |

| Tertiary Alcohols | Phenyl chloroformate, Ammonia | Carbamates of tertiary alcohols | orgsyn.org |

| Geraniol | Trichloroacetyl isocyanate | Allyl carbamate | researchmap.jp |

| Alcohols | Urea | Primary carbamates | organic-chemistry.org |

Thiols react with isocyanates to yield thiocarbamates. mdpi.comresearchgate.net This reaction is analogous to the formation of carbamates from alcohols, with the sulfur atom of the thiol acting as the nucleophile. The synthesis can often be achieved under solvent-free and catalyst-free conditions, highlighting the inherent reactivity of the isocyanate group towards sulfur nucleophiles. researchgate.net

The resulting S-alkyl or S-aryl thiocarbamates are valuable compounds in organic synthesis and have been utilized in various applications. researchgate.net

Table 3: Methods for Thiocarbamate Synthesis

| Reactant 1 | Reactant 2 | Synthesis Method | Reference |

| Thiols | Isocyanates | Catalyst and solvent-free conditions | researchgate.net |

| Organic Dithiocarbonates | Organic Carbamoyl Halides | Phase transfer catalysis | google.com |

| N-formamides | Sulfoxide | One-pot synthesis | researchgate.net |

| Xanthate | Amine | Nickel(II) sulfate (B86663) catalysis | mdpi.com |

Cycloaddition Chemistry of the Isocyanate Group

The cumulative double bonds in the isocyanate group of this compound allow it to participate in cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic ring systems.

Isocyanates can undergo [2+2] cycloaddition reactions with various unsaturated partners, such as alkenes and alkynes, to form four-membered heterocyclic rings. sigmaaldrich.com For example, the reaction of tert-butyl isocyanate with a phosphagermaallene has been shown to yield a 1-oxa-2-germacyclobutane derivative. sigmaaldrich.comsigmaaldrich.com These reactions often require thermal or photochemical activation. The sterically demanding tert-butyl group can play a significant role in the regioselectivity and stereoselectivity of these cycloadditions.

While less common for simple isocyanates, they can participate as dienophiles in [4+2] cycloaddition reactions (Diels-Alder type reactions) with suitable dienes. More prevalent are 1,3-dipolar cycloadditions, which are formally [3+2] cycloadditions, leading to five-membered heterocycles. ethz.chyoutube.com For instance, nitrones can react with isocyanates in a 1,3-dipolar cycloaddition fashion. rsc.org The electronic nature of the isocyanate group, influenced by the tert-butylphenyl substituent, affects its reactivity in these cycloaddition reactions.

Participation in Hetero-Diels-Alder Reactions

The isocyanate group of this compound can act as a dienophile in hetero-Diels-Alder reactions, a class of [4+2] cycloaddition reactions that form six-membered heterocyclic rings. These reactions are pivotal in synthetic organic chemistry for constructing complex molecular architectures. The reaction involves the isocyanate's C=N double bond reacting with a conjugated diene.

The reactivity of this compound in these cycloadditions is influenced by both electronic and steric factors. The tert-butyl group, being bulky, can sterically hinder the approach of the diene to the isocyanate moiety. However, the isocyanate group itself is an electron-deficient dienophile, which is a prerequisite for a favorable reaction with an electron-rich diene.

Research has shown that hetero-Diels-Alder reactions involving isocyanates can proceed under thermal conditions or be catalyzed by Lewis acids. For instance, reactions with 1-amino-3-siloxy-1,3-butadienes have been shown to occur under mild, thermal conditions, even at room temperature, without the need for a catalyst. nih.gov The resulting cycloadducts can be further transformed into valuable dihydropyrones. nih.gov While specific studies focusing solely on this compound in this context are not extensively detailed in the provided results, the general reactivity pattern of aryl isocyanates suggests its potential to participate in such transformations. The steric hindrance from the tert-butyl group might necessitate more forcing conditions or specific diene partners to achieve high yields.

| Diene Type | Reaction Conditions | Expected Product Class |

| Electron-rich dienes | Thermal or Lewis acid catalysis | Dihydropyridinones or related heterocycles |

| 1-Amino-3-siloxy-1,3-butadienes | Room temperature, thermal | Dihydropyrones (after conversion) nih.gov |

| (Isobenzo)furans | Varies | Hetero-oxanorbornene derivatives rsc.org |

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. mdpi.comresearchgate.net this compound, with its reactive isocyanate group, is a valuable component in several MCRs, most notably the Ugi and Passerini reactions.

Ugi Reaction Variants and Scope Expansion

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govencyclopedia.pub The reaction proceeds through the formation of an imine, followed by the addition of the isocyanide and the carboxylate, ultimately yielding a bis-amide after a Mumm rearrangement. nih.govbeilstein-journals.org

While the classic Ugi reaction utilizes an isocyanide, isocyanates like this compound can participate in Ugi-type reactions. The bulky tert-butyl group on the aromatic ring can influence the reaction's scope and efficiency. This steric hindrance can affect the rate of reaction and the accessibility of the isocyanate group to the other components. However, the electronic properties of the aryl isocyanate still drive its participation in the reaction. The use of this compound in Ugi-type reactions can lead to the synthesis of complex, sterically encumbered peptide-like structures and other valuable scaffolds for drug discovery. mdpi.combeilstein-journals.org

Passerini Reaction Modifications and Applications

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. nih.govwikipedia.org Similar to the Ugi reaction, isocyanates can be employed in Passerini-type reactions.

The incorporation of this compound into Passerini-type reactions allows for the synthesis of α-acyloxy carboxamides bearing a bulky N-aryl substituent. These products can serve as precursors for a variety of more complex molecules. The steric bulk of the tert-butyl group can be a handle for controlling selectivity in subsequent transformations or for influencing the conformational properties of the final product. For instance, Passerini reactions have been utilized to create libraries of monomers for polymer synthesis, where the properties of the resulting polymer can be tuned by varying the substituents on the reactants. nih.gov The use of tert-butyl isocyanide, a related compound, in Passerini reactions is well-documented and often proceeds with good yields. wikipedia.orgwalisongo.ac.idnih.gov This suggests that this compound would also be a viable, albeit potentially more sterically hindered, reactant.

| MCR | Reactants | Key Intermediate | Product |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, This compound | Nitrilium ion nih.gov | Bis-amide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, This compound | Nitrilium ion nih.gov | α-Acyloxy amide |

Rearrangement Reactions and Bond Scission Phenomena

The unique electronic and steric environment of this compound also makes it a substrate for studying interesting rearrangement and bond-breaking processes.

Investigations into tert-Butyl Group Migrations

The migration of alkyl groups, particularly bulky ones like the tert-butyl group, is a known phenomenon in organic chemistry, often driven by the formation of a more stable carbocation or other reactive intermediate. wiley-vch.de While specific studies detailing the migration of the tert-butyl group in this compound were not found in the search results, related research provides a basis for such investigations. For instance, an unprecedented 1,3-migration of a tert-butyl group has been observed in the reaction of tert-butyl isocyanide with N,N-dibromoaryl sulfonamides and nitrile. rsc.org This reaction involves the scission of the C-N single bond of the isonitrile and the migration of the tert-butyl group to an adjacent nitrogen atom. rsc.org Such studies on related isocyanides suggest that under specific reaction conditions, potentially involving radical or ionic intermediates, the tert-butyl group of this compound could undergo rearrangement.

Catalytic Activation and Modulation of this compound Reactivity

The reactivity of the isocyanate functional group in this compound is inherently high due to the electrophilic nature of the central carbon atom. This allows it to readily react with a variety of nucleophiles, such as alcohols and amines, to form carbamates and ureas, respectively. However, for many practical applications, particularly in polymer synthesis or the creation of complex molecules, the intrinsic reactivity needs to be precisely controlled and accelerated. This is achieved through the use of catalysts, which can significantly enhance reaction rates, enable reactions under milder conditions, and in some cases, direct the reaction towards a specific outcome over other potential pathways. The presence of the bulky tert-butyl group at the meta-position influences the steric and electronic environment of the isocyanate, making catalytic activation a key factor in modulating its reactivity.

The catalytic modulation of this compound can be broadly categorized into three main areas: organometallic catalysis, Lewis acid catalysis, and organocatalysis. Each approach utilizes a different mechanistic strategy to activate the isocyanate moiety.

Organometallic Catalysis

A wide array of organometallic compounds are effective catalysts for isocyanate reactions, with complexes based on tin, zinc, bismuth, and iron being commonly employed. acs.orgrsc.org These catalysts can offer "tunable" reactivity, where the reaction rate can be finely adjusted by selecting the appropriate metal and its ligand sphere, as well as the catalyst loading. acs.org

The mechanism of organometallic catalysis typically follows one of two primary pathways:

Lewis Acid Mechanism: The metal center coordinates to the nitrogen or oxygen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Organotin compounds, for instance, are known to operate via this mechanism. acs.org

Insertion Mechanism: The catalyst first reacts with the nucleophile (e.g., an alcohol) to form a metal-alcoholate intermediate. This intermediate then reacts with the isocyanate, inserting it between the metal and the alkoxy group to form a metal-complexed carbamate, which subsequently reacts with another alcohol molecule to release the urethane (B1682113) and regenerate the catalyst. acs.org

For this compound, the choice of organometallic catalyst can significantly influence the rate of urethane or urea formation. The steric hindrance from the tert-butyl group might favor catalysts with smaller ligand sets to allow for efficient coordination. Research on other aromatic isocyanates demonstrates the variability in performance among different metal catalysts.

Table 1: Illustrative Catalytic Activity of Various Organometallic Compounds in Aromatic Isocyanate Reactions (Data adapted from analogous systems)

| Catalyst Type | Metal Center | Relative Reactivity | Mechanistic Pathway |

| Organotin | Tin (Sn) | High | Primarily Lewis Acid |

| Organobismuth | Bismuth (Bi) | Moderate to High | Insertion/Lewis Acid |

| Organozinc | Zinc (Zn) | Moderate | Insertion/Lewis Acid |

| Iron Complex | Iron (Fe) | High | Lewis Acid |

Iron(II) complexes, for example, have been shown to be effective precatalysts for the hydroamination of isocyanates. cardiff.ac.uk By modifying reaction conditions, such as the stoichiometry of reactants, the selectivity can be shifted between the formation of ureas (mono-insertion) and biurets (di-insertion). cardiff.ac.uk This level of control would be highly valuable in directing the reactions of this compound towards specific desired products.

Lewis Acid Catalysis

Non-metallic Lewis acids, particularly those based on boron, are potent catalysts for activating isocyanates. rsc.orgcardiff.ac.uk Boranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and boron trichloride (B1173362) (BCl₃) can activate the isocyanate group by coordinating to the nitrogen atom, which significantly enhances its electrophilicity. cardiff.ac.uk This activation facilitates reactions with a range of nucleophiles.

Studies on the N-carboxamidation of indoles with various aryl isocyanates have shown that the choice of borane (B79455) catalyst is crucial. Boron trichloride, being a stronger Lewis acid than B(C₆F₅)₃, was found to be a more efficient catalyst, leading to near-quantitative yields of the desired product under optimized conditions. rsc.orgcardiff.ac.uk This suggests that for a sterically hindered and moderately reactive isocyanate like this compound, a stronger Lewis acid might be required to achieve high conversion rates.

Table 2: Effect of Borane Lewis Acid Catalysts on the N-Carboxamidation of 1H-Indole with Phenyl Isocyanate (Data from analogous system)

| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| B(C₆F₅)₃ (10%) | 1,2-C₂H₄Cl₂ | 80 | Moderate |

| BCl₃ (5%) | 1,2-C₂H₄Cl₂ | 60 | 93 |

Data sourced from studies on phenyl isocyanate, illustrating the comparative efficacy of different Lewis acids. rsc.orgcardiff.ac.uk

Organocatalysis

In an effort to move away from potentially toxic metal-based catalysts, organocatalysis has emerged as a powerful alternative for modulating isocyanate reactivity. These catalysts can be either basic/nucleophilic or acidic.

Basic/Nucleophilic Organocatalysts: Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and amidines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are well-known catalysts for the isocyanate-alcohol reaction. rsc.orgresearchgate.net Their mechanism involves nucleophilic attack on the isocyanate carbon to form a reactive, zwitterionic intermediate, or deprotonation of the alcohol to increase its nucleophilicity. The efficiency of these catalysts is often linked to their nucleophilicity rather than just their basicity. tandfonline.com

Acidic Organocatalysts: Strong organic acids, such as diphenyl phosphate (B84403) and various phenyl phosphonic acid derivatives, have proven to be highly effective. acs.orgtandfonline.com Computational and experimental studies suggest these catalysts operate through a bifunctional mechanism, simultaneously activating both the isocyanate and the alcohol via a dual hydrogen-bonding transition state. acs.org The catalytic activity is often correlated with the pKa of the acid; stronger acids tend to be more effective catalysts. acs.orgtandfonline.com For sterically hindered reactants, this method has shown considerable promise. acs.org

Table 3: Comparison of Initial Catalytic Activity of Guanidine and Phosphonic Acid Derivatives in a Low Reactivity Isocyanate/Diol System (Data from analogous systems)

| Catalyst Family | Example Catalyst | Relative Efficiency | Probable Key Factor |

| Guanidine (Basic) | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Moderate | Nucleophilicity |

| Phenyl Phosphonic Acid (Acidic) | Phenyl Phosphonic Acid | High | Acidity (pKa) |

| Fluorinated Phenyl Phosphonic Acid | Pentafluorophenyl Phosphonic Acid | Very High | Enhanced Acidity |

Data adapted from studies on aliphatic isocyanates and secondary alcohols to illustrate general principles of organocatalysis. tandfonline.com

For this compound, the use of a strong acidic organocatalyst like pentafluorophenyl phosphonic acid could be particularly advantageous, as these catalysts have demonstrated high activity for systems with low reactivity while also offering better selectivity for the alcohol-isocyanate reaction over the competing water-isocyanate reaction. tandfonline.com This selectivity is a crucial parameter in many polyurethane formulations. tandfonline.com

Applications of 1 Tert Butyl 3 Isocyanatobenzene in Advanced Organic Synthesis

Building Block for Complex Molecule Construction

The primary role of 1-tert-Butyl-3-isocyanatobenzene in the synthesis of complex molecules stems from the predictable and efficient reactivity of its isocyanate moiety. This functional group readily reacts with nucleophiles, most notably amines and alcohols, to form stable urea (B33335) and carbamate (B1207046) (urethane) linkages, respectively. This reactivity allows it to serve as a molecular linchpin, connecting different and often complex fragments to build larger, more intricate molecular architectures.

The reaction proceeds through a nucleophilic addition to the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that quickly resolves to the final product. The presence of the tert-butyl group can sterically influence this reaction, but more importantly, it imparts specific properties to the final molecule, such as increased solubility in organic solvents and enhanced thermal stability. This makes this compound a valuable building block when precise control over the properties of the target molecule is required.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

In the realm of medicinal chemistry, this compound serves as a crucial intermediate for creating derivatives with potential therapeutic applications. Its high reactivity makes it a suitable candidate for the development of novel pharmaceuticals aimed at specific biological pathways. Preliminary research has suggested that derivatives incorporating the 3-tert-butylphenyl urea or carbamate scaffold may exhibit cytotoxic effects against certain cancer cell lines.

The general strategy involves reacting this compound with a pharmacologically active molecule that contains a free amine or hydroxyl group. This modular approach allows for the rapid generation of a library of new chemical entities, where the 3-tert-butylphenyl moiety can be systematically introduced to probe its effect on biological activity, solubility, and metabolic stability. The ability to use this compound in nucleophilic substitution reactions to produce derivatives with potentially enhanced biological activity highlights its importance in drug discovery and development programs.

Precursor for Advanced Materials and Functional Molecules

The unique structural features of this compound make it an attractive precursor for the synthesis of advanced materials, particularly in polymer chemistry.

This compound is utilized as a monomer or a co-monomer in the synthesis of polyurethanes and polyureas. When reacted with diols or diamines, it participates in step-growth polymerization to form polymers with repeating urethane (B1682113) or urea linkages. The incorporation of the bulky tert-butyl group into the polymer backbone can significantly enhance the material's properties. Polyurethanes derived from this compound have been reported to exhibit improved thermal stability and mechanical properties, making them suitable for high-performance applications such as specialty coatings, adhesives, and elastomers. The hard segments created by the reaction of isocyanates contribute to the modulus, strength, and hardness of the resulting polymer. nih.gov

Table 1: Reported Properties of Polyurethanes Derived from this compound

| Property | Value |

| Tensile Strength | 25 MPa |

| Elongation at Break | 400% |

| Hardness | Shore A 85 |

| Thermal Decomposition Point | 250°C |

Beyond its role as a primary monomer, this compound is also employed in the post-polymerization functionalization of polymers. researchgate.net This strategy involves reacting the isocyanate with existing polymers that have pendant nucleophilic groups, such as hydroxyl or amine functionalities. For instance, polymers like poly(N-hydroxyethyl acrylamide) can be modified by reacting their side-chain hydroxyl groups with this compound. researchgate.net

This method allows for the precise introduction of the tert-butylphenyl group onto a pre-formed polymer backbone, thereby tailoring its architecture and tuning its properties. Such modifications can be used to alter the polymer's solubility, increase its hydrophobicity, improve its thermal resistance, or modify its surface characteristics for specific applications in materials science. researchgate.net This approach is compatible with polymers synthesized via controlled radical polymerization techniques like RAFT, enabling the creation of well-defined, functional materials. researchgate.net

Role in Divergent Synthesis Strategies

This compound is an excellent starting point for divergent synthesis, a strategy where a single substrate is converted into a wide array of structurally distinct products. By simply changing the nucleophilic reaction partner or reaction conditions, a chemist can access diverse molecular families.

Starting from this compound, one can synthesize:

Substituted Ureas : By reacting with a variety of primary or secondary amines.

Carbamates (Urethanes) : By reacting with a range of alcohols or phenols.

Polymers : Through polyaddition reactions with multifunctional diamines or diols to yield polyureas and polyurethanes.

3-tert-Butylaniline : Via simple hydrolysis of the isocyanate group.

Heterocycles : Through cycloaddition reactions, for example, with alkenes to form cyclobutane (B1203170) derivatives.

This versatility makes the compound a powerful tool for generating chemical diversity from a common, readily accessible intermediate, facilitating the exploration of new chemical space in both materials and medicinal chemistry.

Chemoselective Functionalization and Derivatization

Chemoselectivity is a cornerstone of modern synthesis, and this compound offers multiple avenues for selective reactions. The isocyanate group itself is highly electrophilic and will react preferentially with strong nucleophiles like amines and alcohols over other, less reactive functional groups that might be present in a molecule. This inherent reactivity allows for its selective functionalization in complex molecular settings.

Furthermore, advanced catalytic methods have opened up possibilities for the chemoselective functionalization of other parts of the molecule, such as the tert-butyl group, which is traditionally considered inert due to its strong C-H bonds. chemrxiv.org Recent research has demonstrated that electron-poor manganese catalysts can activate hydrogen peroxide to hydroxylate the primary C-H bonds of sterically congested tert-butyl groups. chemrxiv.org While not yet reported specifically for this compound, the application of such a strategy—potentially after protecting the isocyanate group—could enable a novel disconnection approach. This would allow for derivatization at the tert-butyl site, transforming it from a passive steric group into a functional handle and unlocking a new dimension of derivatives based on this scaffold. chemrxiv.org

Computational Chemistry and Theoretical Modeling of 1 Tert Butyl 3 Isocyanatobenzene

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1-tert-butyl-3-isocyanatobenzene. These methods provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the expected geometric parameters can be inferred from calculations on analogous molecules such as tert-butylbenzene (B1681246) and phenyl isocyanate. The results of such a hypothetical DFT calculation at a common level of theory (e.g., B3LYP/6-31G*) would provide optimized bond lengths, bond angles, and dihedral angles.

Illustrative Data Table: Calculated Ground State Geometric Parameters for this compound

| Parameter | Atom Pair/Trio/Quartet | Calculated Value (Illustrative) |

| Bond Length | C(ar)-N (isocyanate) | 1.38 Å |

| N=C (isocyanate) | 1.22 Å | |

| C=O (isocyanate) | 1.18 Å | |

| C(ar)-C(tert-butyl) | 1.54 Å | |

| Bond Angle | C(ar)-N=C | 128.5° |

| N=C=O | 178.0° | |

| C(ar)-C(ar)-C(tert-butyl) | 121.0° | |

| Dihedral Angle | C(ar)-C(ar)-N=C | ~0° or ~180° (planar) |

Note: The data in this table is illustrative and based on expected values from similar compounds. Actual experimental or higher-level computational data may vary.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a more rigorous, albeit computationally expensive, analysis of the electronic structure.

For this compound, ab initio calculations would offer a detailed description of its molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's reactivity and its electronic transitions. The isocyanate group, being electron-withdrawing, is expected to significantly influence the electronic landscape of the benzene (B151609) ring. aps.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms.

Reactions involving the highly electrophilic isocyanate group of this compound, such as its reaction with nucleophiles like alcohols or amines, proceed through a transition state. A transition state is a high-energy, transient species that exists along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of these transition states.

By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. This energy barrier is a key factor in determining the reaction rate. For instance, the reaction with a primary amine to form a urea (B33335) derivative would be expected to have a relatively low activation energy due to the high reactivity of the isocyanate group.

Illustrative Data Table: Calculated Energy Barriers for a Hypothetical Reaction

| Reaction | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Urea Formation | This compound + Methylamine | 15.2 | 15.2 |

Note: This data is illustrative and serves to represent the type of information obtained from transition state calculations.

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state indeed connects the reactants and the products on the potential energy surface. scm.comiastate.edu The IRC path is the minimum energy path followed by the atoms during a chemical reaction. iastate.eduiastate.edu

Starting from the transition state geometry, the IRC calculation proceeds in both forward and reverse directions, tracing the path of steepest descent to the corresponding energy minima of the products and reactants, respectively. scm.comiastate.edu This analysis provides a dynamic picture of the reaction, showing how the molecular geometry changes as the reaction progresses from reactants to products through the transition state. iastate.eduiastate.edumdpi.comresearchgate.net

Conformation Analysis of the tert-Butyl Group's Influence on Aromatic Ring and Isocyanate Moiety

Conformational analysis involves studying the different spatial arrangements of the atoms in a molecule and their relative energies. For this compound, a key aspect of this analysis is the rotation around the single bond connecting the tert-butyl group to the benzene ring. While free rotation is generally expected, there may be a slight energetic preference for a staggered conformation to minimize steric interactions between the methyl groups of the tert-butyl substituent and the hydrogen atoms on the aromatic ring. rsc.orgacs.org

Furthermore, the presence of the tert-butyl group can influence the planarity of the isocyanate group with respect to the aromatic ring. While the isocyanate group itself tends to be coplanar with the ring to maximize electronic conjugation, significant steric crowding could potentially lead to a slight twisting. Computational studies can quantify the rotational energy barriers and identify the most stable conformers. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the dynamic behavior and solvent effects of this molecule can be inferred from computational studies on related aromatic and isocyanate-containing compounds. MD simulations offer a powerful lens to understand the atomic-level movements and interactions of molecules over time, providing insights into conformational dynamics and the influence of the surrounding solvent environment. easychair.orgeasychair.org

Conformational Dynamics:

MD simulations would likely reveal the rotational dynamics of the tert-butyl group and the isocyanate moiety. The torsional angle between the isocyanate group and the phenyl ring is a key dynamic variable. In different solvent environments, the preferred orientation of the isocyanate group could change, which in turn can affect its reactivity.

Solvent Effects:

The choice of solvent is expected to have a significant impact on the behavior of this compound. MD simulations can model this by explicitly including solvent molecules in the simulation box. easychair.orgeasychair.org

Polar Solvents: In polar solvents, such as acetonitrile (B52724) or dimethylformamide, dipole-dipole interactions between the solvent and the polar isocyanate group (-N=C=O) would be significant. This solvation can stabilize the ground state of the molecule and potentially influence the transition states of its reactions. Computational studies on the reaction of nitrones with isocyanates have shown that polar solvents can favor stepwise reaction mechanisms over concerted ones. acs.org

Apolar Solvents: In nonpolar solvents like hexane (B92381) or toluene, van der Waals interactions would dominate. The hydrophobic tert-butyl group would be more favorably solvated, potentially leading to different conformational preferences compared to polar environments. The reaction rates of isocyanates are known to be influenced by solvent polarity. mdpi.com

A hypothetical MD simulation setup to study these effects would involve placing a single this compound molecule in a box of solvent molecules (e.g., water, methanol, or toluene) and simulating their movements over nanoseconds. Key parameters to analyze would include radial distribution functions to understand the solvation shell structure, dihedral angle distributions to probe conformational changes, and the mean square displacement to calculate diffusion coefficients.

Table 1: Hypothetical Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Value/Setting | Rationale |

| Force Field | OPLS-AA or GAFF | Commonly used for organic molecules, providing a good balance of accuracy and computational cost. mdpi.com |

| Solvent Models | TIP3P (for water), OPLS-AA (for organic solvents) | Standard models for representing solvent molecules in simulations. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for studying reaction dynamics. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns | A reasonable timescale to observe significant conformational sampling and solvent reorganization. |

| Time Step | 2 fs | A standard time step for simulations involving rigid bonds to hydrogen atoms. |

Prediction of Novel Reactivity and Selectivity Patterns

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for predicting the reactivity and selectivity of molecules like this compound. nih.gov While specific experimental data on novel reactions of this compound are scarce, theoretical calculations can provide valuable insights into potential reaction pathways.

Reactivity of the Isocyanate Group:

The isocyanate group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. mdpi.com The reactivity of the isocyanate can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally decrease reactivity, while electron-withdrawing groups increase it. nih.gov The tert-butyl group is known to be a weak electron-donating group through an inductive effect. stackexchange.com This would suggest that this compound is slightly less reactive than unsubstituted phenyl isocyanate.

Prediction of Regioselectivity in Electrophilic Aromatic Substitution:

While the isocyanate group itself is the primary site of reactivity, the aromatic ring can also undergo electrophilic substitution. The directing influence of the existing substituents determines the position of the incoming electrophile.

tert-Butyl Group: This group is an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. stackexchange.commsu.edu However, due to its large steric bulk, it significantly hinders attack at the ortho positions. numberanalytics.commsu.edu Therefore, electrophilic attack is most likely to occur at the para position relative to the tert-butyl group.

Isocyanate Group: The isocyanate group is a deactivating, meta-directing group for electrophilic aromatic substitution.

Considering both groups, the prediction of regioselectivity for an electrophilic attack on the aromatic ring of this compound becomes a competitive scenario. The tert-butyl group at position 1 directs to positions 2, 4, and 6. The isocyanate group at position 3 directs to position 5. The steric hindrance from the tert-butyl group would disfavor substitution at position 2. Therefore, the most likely sites for electrophilic attack would be positions 4, 6 (para and ortho to the tert-butyl group, respectively) and position 5 (meta to the isocyanate group). The relative reactivity of these sites could be quantified using computational methods that calculate the energies of the corresponding Wheland intermediates (σ-complexes). nih.gov

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position of Attack | Directive Effect of tert-Butyl (at C1) | Directive Effect of Isocyanate (at C3) | Steric Hindrance | Predicted Likelihood |

| C2 | ortho (activating) | - | High | Low |

| C4 | para (activating) | ortho (deactivating) | Low | High |

| C5 | meta (deactivating) | meta (deactivating) | Low | Moderate |

| C6 | ortho (activating) | para (deactivating) | Low | High |

Novel Reaction Pathways:

Computational studies can explore the potential for this compound to participate in less common reaction types. For instance, the high reactivity of the isocyanate group could be harnessed in cascade reactions to build complex heterocyclic structures. rsc.org The possibility of cycloaddition reactions, beyond the typical reactions with nucleophiles, could also be investigated. DFT calculations can be used to determine the activation barriers for these hypothetical reactions, providing a measure of their feasibility. acs.org For example, exploring the potential for [3+2] cycloadditions with various dipolarophiles could unveil novel synthetic routes to five-membered heterocycles. The steric bulk of the tert-butyl group could also be exploited to achieve unique selectivity in reactions where multiple products are possible.

Future Directions and Emerging Research Frontiers for 1 Tert Butyl 3 Isocyanatobenzene Chemistry

Development of Sustainable and Atom-Economical Synthesis Methods

The traditional synthesis of aromatic isocyanates often involves the use of highly toxic phosgene (B1210022), a reagent that presents significant safety and environmental challenges. rsc.orgdigitellinc.comnwo.nl Consequently, a primary frontier in isocyanate chemistry is the development of phosgene-free synthetic routes. Future research on 1-tert-butyl-3-isocyanatobenzene will likely prioritize these greener alternatives.

Key sustainable approaches include:

Reductive Carbonylation: This method involves the catalytic carbonylation of the corresponding nitroaromatic precursor, 3-tert-butylaniline. This pathway avoids phosgene entirely and is a subject of ongoing research to improve catalyst efficiency and reaction conditions. digitellinc.comnwo.nluniversiteitleiden.nl

The Curtius Rearrangement: This reaction proceeds through an acyl azide (B81097) intermediate, which thermally decomposes to the isocyanate. wikipedia.org This method is considered one of the cleanest and highest-yielding approaches and is particularly well-suited for integration into continuous flow systems, which can safely handle the potentially explosive azide intermediates. universityofcalifornia.edugoogle.com

Routes via Carbamate (B1207046) Intermediates: Another promising phosgene-free strategy involves the synthesis of N-aryl carbamates, which can then be thermally cracked to yield the isocyanate and an alcohol that can be recycled. universiteitleiden.nlresearchgate.net

Bio-based Feedstocks: A long-term goal is the use of renewable starting materials. Research into producing key aromatic building blocks like benzene (B151609) and aniline (B41778) from biomass could eventually provide a sustainable pathway to 3-tert-butylaniline, the precursor for this compound. rsc.orgyoutube.com

Exploration of Photoredox and Electrocatalytic Transformations

Photoredox and electrocatalytic methods are emerging as powerful tools in organic synthesis, offering mild reaction conditions and unique reactivity pathways. For this compound, these techniques open up new avenues for both its synthesis and subsequent functionalization.

Future research in this area could focus on:

Novel Coupling Reactions: Nickel/photoredox dual catalysis has been shown to facilitate amidation reactions between aryl isocyanates and alkylsilicate reagents. acs.orgnih.govacs.org Applying this methodology to this compound could enable the synthesis of complex, sterically hindered amide structures under mild, reductant-free conditions. acs.org

C-H Functionalization: Potent organic photoredox catalysts are capable of activating the C-H bonds of arenes. nicewiczlaboratory.com This raises the possibility of directly functionalizing the benzene ring of this compound, allowing for the introduction of other functional groups to tailor the molecule's properties without multi-step synthetic sequences.

Electrochemical Synthesis: Electrocatalysis offers another phosgene-free route to isocyanates and provides a high degree of control over the reaction. Exploring the electrochemical reduction of a suitable precursor in the presence of a carbon monoxide source could represent a highly efficient and controllable manufacturing process.

These light- and electricity-driven methods represent a frontier for accessing novel derivatives and reaction pathways that are difficult to achieve through traditional thermal methods.

Integration into Flow Chemistry Systems for Enhanced Efficiency

Flow chemistry, or continuous-flow processing, is revolutionizing chemical manufacturing by offering superior control, safety, and scalability compared to traditional batch production. google.com The synthesis and polymerization of isocyanates are particularly well-suited for this technology.

Emerging research frontiers include:

Safer Synthesis: As mentioned, phosgene-free routes like the Curtius rearrangement involve high-energy intermediates. Flow reactors, with their small reaction volumes and excellent heat transfer, can mitigate safety concerns, allowing for the on-demand generation and immediate consumption of such species. universityofcalifornia.edugoogle.com

On-Demand Polymer Synthesis: Integrating the synthesis of this compound directly with a subsequent polymerization step in a continuous flow system allows for the on-demand production of polyurethanes. digitellinc.comacs.org This approach minimizes the need to store the reactive isocyanate monomer and enables the rapid production of material libraries with varying compositions and properties. acs.org

The adoption of flow chemistry is poised to make the production and use of this compound and its derivatives safer, more efficient, and more adaptable to modern manufacturing needs like 3D printing. digitellinc.com

Design of Smart Polymeric Materials and Coatings Utilizing its Unique Reactivity

The isocyanate group is a cornerstone of polyurethane chemistry, forming the basis for a vast array of high-performance materials. specialchem.com A significant future direction is the use of this compound to create "smart" polymers and coatings that respond to external stimuli.

Key research areas are:

Self-Healing Materials: By incorporating dynamic covalent bonds, such as disulfide or imine linkages, into the polyurethane backbone, materials can be designed to self-repair upon damage. researchgate.net The specific reactivity of the isocyanate group on this compound can be used to precisely place these dynamic linkages within the polymer network.

Stimuli-Responsive Polymers: The bulky and hydrophobic tert-butyl group imparts specific steric and solubility characteristics. These features can be exploited to design polymers that change their shape, solubility, or other properties in response to changes in temperature, pH, or solvent.

High-Performance Coatings: In coatings, isocyanates contribute to superior adhesion, chemical resistance, and weatherability. patsnap.com The unique structure of this compound could be leveraged to develop advanced coatings with enhanced properties, such as improved thermal stability or tailored surface hydrophobicity for anti-fouling or easy-to-clean applications.

The combination of the reactive isocyanate group with the sterically demanding tert-butyl substituent makes this molecule a unique building block for the next generation of functional and responsive polymeric materials.

Investigation of Bio-Inspired Transformations and Biocatalysis

Drawing inspiration from nature, researchers are exploring enzymatic and bio-inspired catalytic systems to perform chemical transformations with high selectivity and under mild conditions. While the high reactivity of isocyanates presents a challenge for biocatalysis, emerging research points to several potential applications.

Future avenues of exploration include:

Biocatalytic Precursor Synthesis: Enzymes could be used to produce the precursors to this compound, such as 3-tert-butylaniline, from renewable feedstocks in a more sustainable manner.

Enzyme-Catalyzed Polymerization: While direct reaction with an isocyanate is difficult, enzymes are being explored to catalyze isocyanate-free routes to polyurethanes, for instance, through the ring-opening polymerization of cyclic carbonates. researchgate.net

Transcarbamylation Reactions: Alternative strategies, such as using transcarbamylase enzymes, are being investigated to form urethane (B1682113) linkages, completely bypassing the need for isocyanate monomers. aidic.it

This frontier seeks to harness the precision of biological systems to create more sustainable and efficient pathways for producing and utilizing the core structures associated with this compound chemistry.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize and control the synthesis and polymerization of this compound, real-time analytical techniques are indispensable. Advanced in situ spectroscopy allows chemists to "watch" reactions as they happen, providing crucial data for process control and mechanistic understanding.

The primary tool for this is Fourier-Transform Infrared (FT-IR) Spectroscopy , often coupled with an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor. researchgate.netmt.com

Real-Time Conversion Tracking: The isocyanate functional group (-N=C=O) has a distinct, sharp absorption band in the mid-infrared spectrum that is well-separated from other functional groups. remspec.com Monitoring the disappearance of this peak provides a direct, real-time measure of monomer consumption and reaction completion. researchgate.netmt.comremspec.com

Kinetic and Mechanistic Studies: By continuously collecting spectra, detailed kinetic profiles can be generated, allowing for the calculation of reaction rates and activation energies. researchgate.net This information is vital for understanding reaction mechanisms and optimizing process conditions.

Quality and Safety Control: In industrial settings, in situ monitoring ensures that the concentration of residual, unreacted isocyanate is below safety thresholds and that the final product meets quality specifications. mt.comazom.com Near-infrared (NIR) spectroscopy is also used for this purpose, offering robust process monitoring solutions. nih.govprocess-insights.com

Table 1: Key Spectroscopic Signals for In Situ Monitoring of this compound Reactions

| Functional Group | Spectroscopic Signal (Wavenumber, cm⁻¹) | Technique | Significance | Citations |

| Isocyanate (-N=C=O) | ~2250 - 2285 | Mid-IR (FT-IR) | Sharp, intense peak. Disappearance indicates monomer consumption. | researchgate.netremspec.commdpi.com |

| Urethane (N-H stretch) | ~3290 - 3400 | Mid-IR (FT-IR) | Broad peak. Appearance indicates polymer formation. | mdpi.com |

| Urethane (C=O stretch) | ~1700 - 1730 | Mid-IR (FT-IR) | Strong peak. Appearance confirms urethane linkage formation. | researchgate.net |

| Urea (B33335) (C=O stretch) | ~1665 - 1670 | Mid-IR (FT-IR) | Indicates formation of urea linkages, often from side reactions with water. | researchgate.netmdpi.com |

| Isocyanurate (C=O stretch) | ~1410 | Mid-IR (FT-IR) | Indicates trimerization of isocyanate groups, a cross-linking reaction. | mdpi.com |

| Isocyanate | ~1850 nm | Near-IR (NIR) | Overtone band used for quantitative process monitoring. | process-insights.com |

The continuous development of these analytical techniques will be crucial for translating new synthetic methods and polymer designs from the laboratory to industrial-scale production.

Q & A

Q. What are the optimal synthetic conditions for 1-tert-Butyl-3-isocyanatobenzene to maximize yield and purity?